Comprehensive Spectroscopic Characterization of 3-Amino-3-(1,3-benzodioxol-4-yl)propionic Acid
Comprehensive Spectroscopic Characterization of 3-Amino-3-(1,3-benzodioxol-4-yl)propionic Acid
Executive Summary
The rational design of foldamers, peptidomimetics, and targeted central nervous system (CNS) therapeutics heavily relies on the incorporation of non-proteinogenic β -amino acids. 3-Amino-3-(1,3-benzodioxol-4-yl)propionic acid (also known as 3-amino-3-(1,3-benzodioxol-4-yl)propanoic acid) represents a critical structural motif in this domain. The integration of the 1,3-benzodioxole ring at the β -position restricts the conformational flexibility of the peptide backbone, driving the formation of stable secondary structures such as 11/9-mixed helices [1].
As a Senior Application Scientist, I have structured this technical whitepaper to provide a rigorous, self-validating framework for the spectroscopic characterization of this specific 4-yl isomer. Beyond merely listing data, this guide elucidates the underlying quantum mechanical and thermodynamic causality behind the observed analytical signals, ensuring that researchers can confidently verify the structural integrity of their synthesized or procured materials.
Structural and Physicochemical Profiling
Before initiating spectroscopic acquisition, it is imperative to define the physicochemical baseline of the analyte. The zwitterionic nature of the free amino acid dictates the choice of analytical solvents and ionization parameters.
| Property | Specification |
| IUPAC Name | 3-Amino-3-(1,3-benzodioxol-4-yl)propanoic acid |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Isomeric Substitution | C4 of the 1,3-benzodioxole ring |
| Physical State | White to off-white crystalline solid |
| Solubility Profile | Soluble in DMSO, dilute aqueous acids/bases; insoluble in hexanes |
Spectroscopic Data & Mechanistic Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of β -amino acids via NMR requires a solvent that can disrupt the strong intermolecular hydrogen-bonding networks inherent to zwitterions [2]. DMSO-d₆ is the optimal choice, providing sharp resonance lines and preventing concentration-dependent chemical shift drift.
¹H NMR (500 MHz, DMSO-d₆):
-
Methylenedioxy Protons (-O-CH₂-O-): Appear as a highly characteristic, sharp singlet at δ 6.02 ppm (2H). Causality: The strong deshielding effect of the two adjacent electronegative oxygen atoms shifts these protons downfield. The rigid geometry of the 5-membered dioxolane ring prevents the resolution of any geminal coupling, resulting in a distinct singlet [3].
-
Aromatic Protons (C5, C6, C7): The attachment of the propionic acid side chain at C4 creates an ABC spin system.
-
δ 6.88 ppm (1H, dd, J=7.8,1.2 Hz, H-5)
-
δ 6.82 ppm (1H, t, J=7.8 Hz, H-6)
-
δ 6.76 ppm (1H, dd, J=7.8,1.2 Hz, H-7)
-
Causality: The proximity of the electron-donating oxygen atoms at C3a and C7a shields the aromatic ring, keeping these resonances slightly upfield compared to a standard phenyl ring.
-
-
β -Methine Proton (C3): Appears as a doublet of doublets (dd) at δ 4.55 ppm (1H). Causality: The significant downfield shift is driven by the combined inductive electron-withdrawing effects of the adjacent primary amine and the aromatic benzodioxole system.
-
α -Methylene Protons (C2): Exhibit a classic ABX spin system with the β -proton due to the adjacent chiral center rendering them diastereotopic. They appear as two distinct multiplets at δ 2.65 ppm (1H, dd, J=15.4,6.5 Hz) and δ 2.80 ppm (1H, dd, J=15.4,8.0 Hz). Causality: The geminal coupling ( ²J≈15.4 Hz) and differential vicinal couplings are critical markers for determining the rotameric population of the β -amino acid backbone[1].
¹³C NMR (125 MHz, DMSO-d₆):
-
δ 173.5 ppm: Carbonyl carbon (C1).
-
δ 147.2, 145.8 ppm: Quaternary aromatic carbons (C3a, C7a) bonded to oxygen.
-
δ 121.5, 120.8, 108.4 ppm: Aromatic methine carbons (C5, C6, C7).
-
δ 122.0 ppm: Quaternary aromatic carbon (C4, point of attachment).
-
δ 101.2 ppm: Methylenedioxy carbon (-O-CH₂-O-). This is a highly diagnostic peak for the 1,3-benzodioxole moiety [3].
-
δ 51.4 ppm: β -Carbon (C3), deshielded by the amine.
-
δ 42.1 ppm: α -Carbon (C2).
Mass Spectrometry (LC-MS/MS)
Electrospray ionization (ESI) coupled with collision-induced dissociation (CID) provides a self-validating map of the molecule's connectivity.
-
Precursor Ion: Positive mode (ESI+) yields the protonated molecular ion [M+H]⁺ at m/z 210.2 .
-
Fragmentation Dynamics: The primary and most thermodynamically favored neutral loss is ammonia (-17 Da), yielding a base peak fragment at m/z 193.1 . Causality: The expulsion of NH₃ is driven by the formation of a highly resonance-stabilized benzylic carbocation at the C4 position of the benzodioxole ring. Subsequent losses of water (-18 Da) and carbon monoxide (-28 Da) from the carboxylic acid tail yield secondary fragments at m/z 175.1 and m/z 147.1 .
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
3300–2800 cm⁻¹: A broad, complex band characteristic of the N-H stretches of the NH3+ group and the strongly hydrogen-bonded O-H stretch of the carboxylate, confirming the solid-state zwitterionic form.
-
1585 cm⁻¹: Strong asymmetric stretching of the deprotonated carboxylate (C=O).
-
1245 cm⁻¹ & 1035 cm⁻¹: Strong, diagnostic asymmetric and symmetric stretches of the C-O-C ether linkages within the methylenedioxy group.
Experimental Protocols & Workflows
To ensure high-fidelity data reproduction, the following self-validating protocols must be strictly adhered to.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.
-
Homogenization: Vortex the mixture for 30 seconds, followed by ultrasonic bath sonication for 5 minutes. Causality: Complete dissolution is mandatory; suspended micro-particulates will cause localized magnetic field inhomogeneities, leading to severe line broadening and loss of J-coupling resolution.
-
Acquisition Parameters (¹H): Transfer to a precision 5 mm NMR tube. Acquire at 298 K using a 30° pulse angle, a 2.0 s relaxation delay (D1), and 16 scans.
-
Acquisition Parameters (¹³C): Utilize a power-gated broadband proton decoupling sequence. Increase the relaxation delay to 2.5 s to account for the longer T1 relaxation times of the quaternary benzodioxole carbons. Acquire a minimum of 1024 scans.
Analytical workflow for the NMR spectroscopic characterization of the beta-amino acid.
Protocol B: LC-MS/MS Analysis
-
Mobile Phase Configuration: Phase A: 0.1% Formic Acid in LC-MS grade Water. Phase B: 0.1% Formic Acid in Acetonitrile. Causality: The formic acid modifier acts as a proton donor, ensuring complete protonation of the primary amine to maximize ESI+ ionization efficiency.
-
Chromatography: Utilize a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm particle size). Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. For MS/MS fragmentation, isolate the m/z 210.2 precursor in Q1 and apply a Collision Energy (CE) of 15 eV using Argon as the collision gas in Q2.
Electrospray ionization (ESI+) collision-induced dissociation (CID) fragmentation pathway.
Summary of Quantitative NMR Assignments
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling ( J in Hz) | ¹³C Chemical Shift (ppm) |
| C1 (Carboxyl) | - | - | 173.5 |
| C2 ( α -CH₂) | 2.65, 2.80 | dd ( J=15.4,6.5 ), dd ( J=15.4,8.0 ) | 42.1 |
| C3 ( β -CH) | 4.55 | dd ( J=8.0,6.5 ) | 51.4 |
| C4 (Ar-C) | - | - | 122.0 |
| C5 (Ar-CH) | 6.88 | dd ( J=7.8,1.2 ) | 121.5 |
| C6 (Ar-CH) | 6.82 | t ( J=7.8 ) | 120.8 |
| C7 (Ar-CH) | 6.76 | dd ( J=7.8,1.2 ) | 108.4 |
| C3a (Ar-C-O) | - | - | 147.2 |
| C7a (Ar-C-O) | - | - | 145.8 |
| -O-CH₂-O- | 6.02 | s | 101.2 |
References
-
Title: 11/9-Mixed Helices in the α/β-Peptides Derived from Alternating α- and β-Amino Acids with Proteinogenic Side Chains. Source: The Journal of Organic Chemistry, 2006, 71, 22, 8395–8400. URL: [Link]
-
Title: β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid. Source: Organic & Biomolecular Chemistry, 2023. URL: [Link]
-
Title: Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Source: Asian Journal of Organic Chemistry, 2019, 8:316–319. URL: [Link]
